2,4-Dibromophenyl isothiocyanate

Vue d'ensemble

Description

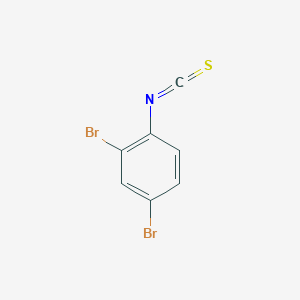

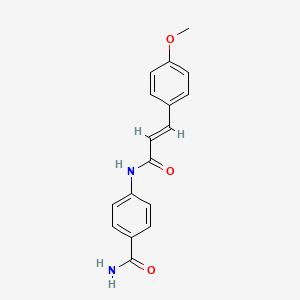

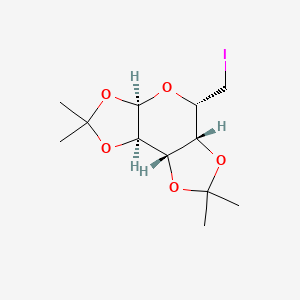

2,4-Dibromophenyl isothiocyanate is a chemical compound with the molecular formula C7H3Br2NS . It is derived from the hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables like broccoli, radish, and cabbage . When these glucosinolates are broken down, they yield various isothiocyanates, including 2,4-Dibromophenyl isothiocyanate.

Synthesis Analysis

A novel method for synthesizing isothiocyanates involves the replacement reaction of phenyl isothiocyanate and corresponding amines. This reaction occurs in dimethylbenzene as a solvent under mild conditions and nitrogen protection. The yields of some products can exceed 90%, making this method advantageous due to its low toxicity, cost-effectiveness, safety, and simplicity. It holds potential for industrial production of complex isothiocyanates .

Molecular Structure Analysis

The chemical structure of 2,4-Dibromophenyl isothiocyanate consists of a phenyl ring with two bromine atoms and an isothiocyanate group (–N=C=S) attached. The compound has a molecular weight of 276.91 g/mol .

Chemical Reactions Analysis

Isothiocyanates, including 2,4-Dibromophenyl isothiocyanate, can modulate the expression and activity of biotransformation enzymes involved in metabolizing and eliminating xenobiotics (such as carcinogens) from the body. They interfere with various cancer-related targets and pathways, exhibit antioxidant and anti-inflammatory activities, and play a role in detoxification .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Isothiocyanates are known for their various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They also serve as valuable platforms for versatile transformations in synthetic chemistry . Here are some general applications of isothiocyanates:

-

Antimicrobial Activity : Isothiocyanates have been investigated for their antimicrobial activity against human infections . They are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of infection being treated and the specific isothiocyanate being used.

-

Anti-inflammatory and Anticancer Properties : Isothiocyanates are known for their anti-inflammatory and anticancer properties . They have attracted the attention of biologists and chemists due to these properties . The specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific type of inflammation or cancer being treated and the specific isothiocyanate being used.

-

Sustainable Isothiocyanate Synthesis : Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis has been developed by amine catalyzed sulfurization of isocyanides with elemental sulfur . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .

-

Food Applications : Isothiocyanates have received attention from researchers for their possible application in the food industry . They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade .

-

Novel Synthesis Method : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method uses dimethylbenzene as a solvent .

-

Neuroprotective Properties : Isothiocyanates have been found to possess neuroprotective properties . These compounds, due to their unique chemical reactivity, can reduce oxidative stress and act as indirect antioxidants . This has led to interest in their possible application in the pharmacological industry .

-

Chemical Transformations : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry . They have attracted the attention of chemists due to their significance in this field .

-

Extraction Technologies : Due to the high volatility and heat sensitivity of isothiocyanates, their extraction is very challenging and requires the application of various innovative technologies . This has led to research into improving their extraction methods .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4-dibromo-1-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFDCXAPHKAJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374143 | |

| Record name | 2,4-Dibromophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromophenyl isothiocyanate | |

CAS RN |

13037-63-3 | |

| Record name | Benzene, 2,4-dibromo-1-isothiocyanato- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)

![3-(5-methoxy-2,6-dimethyl-9-oxo-4,7-dihydro-3H-furo[3,4-h]chromen-2-yl)propanoic acid](/img/structure/B1597366.png)

![1-[4-(Dimethylamino)phenyl]ethanol](/img/structure/B1597372.png)

![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)

![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)